2-Bromo-4,6-dinitroaniline

説明

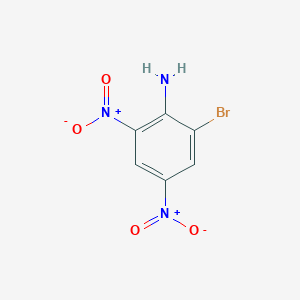

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-4,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMDHCLJYMVBNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O4 | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024646 | |

| Record name | 2-Bromo-4,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-bromo-4,6-dinitroaniline is a bright yellow powder. (NTP, 1992), Yellow solid; [HSDB] Powder; [MSDSonline] | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromo-4,6-dinitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3076 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN HOT ACETIC ACID; VERY SOL IN HOT ALCOHOL & ACETONE | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW NEEDLES FROM ACETIC ACID OR ALCOHOL | |

CAS No. |

1817-73-8 | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromo-4,6-dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,6-dinitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-bromo-4,6-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromo-4,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4,6-dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/105X73C593 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

307 to 309 °F (NTP, 1992), 153 °C | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-4,6-dinitroaniline (CAS: 1817-73-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling protocols, and experimental applications of 2-Bromo-4,6-dinitroaniline (CAS number: 1817-73-8). This document is intended to serve as a detailed resource for professionals in research, chemical synthesis, and drug development. All quantitative data is presented in structured tables for clarity and ease of comparison. Detailed experimental protocols for its synthesis and a relevant biological assay are also provided, alongside graphical representations of key processes.

Introduction

This compound is a substituted aniline (B41778) compound characterized by the presence of a bromine atom and two nitro groups on the benzene (B151609) ring.[1] Its chemical structure lends it utility as a key intermediate in the synthesis of various organic molecules, most notably monoazo dyes.[2][3] The electron-withdrawing nature of the nitro groups significantly influences its chemical reactivity and physical properties.[1] This guide will delve into the core characteristics of this compound, providing essential information for its safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a bright yellow powder or crystalline solid.[2][4][5] It is sparingly soluble in water but exhibits greater solubility in organic solvents such as hot acetic acid, hot alcohol, and acetone.[2][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1817-73-8 | [2] |

| Molecular Formula | C₆H₄BrN₃O₄ | [1][2][6] |

| Molecular Weight | 262.02 g/mol | [2][7] |

| Appearance | Bright yellow powder/Yellow to orange solid | [1][2][5] |

| Melting Point | 151-153 °C | [6][7] |

| Boiling Point | 400.8 °C at 760 mmHg (Predicted) | [6][8] |

| Density | 1.991 - 2.153 g/cm³ | [6][8] |

| Solubility | Insoluble in water; Soluble in hot acetic acid, hot alcohol, and acetone. | [2][6][9] |

| Flash Point | 196.2 °C | [6][8] |

| Vapor Pressure | 1.24E-06 mmHg at 25°C | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Source(s) |

| Mass Spectrometry (GC-MS) | m/z peaks at 169, 261, 263 | [2] |

| ¹H NMR (90 MHz in CDCl₃) | δ (ppm): 9.116, 8.600, 7.3 | [10] |

| ¹³C NMR | Data available in spectral databases. | [11] |

| Infrared (IR) Spectroscopy | Spectra available in spectral databases. | [12] |

Synthesis and Manufacturing

The primary method for the industrial production of this compound is the bromination of 2,4-dinitroaniline.[2]

Caption: Manufacturing process for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on a method described for the bromination of 2,4-dinitroaniline.[6]

Materials:

-

2,4-Dinitroaniline

-

Water

-

Hydrochloric acid

-

Bromine

-

Sodium hypochlorite solution

-

Glass-lined reaction vessel with stirring capability

Procedure:

-

To a 300L glass-lined reaction vessel, add 1800L of water, 300kg of 2,4-dinitroaniline, and 100kg of hydrochloric acid.

-

Stir the suspension for 1 hour at room temperature.

-

Slowly add 180kg of bromine to the reaction mixture.

-

Heat the reaction mixture to 50-55 °C and maintain this temperature for 6 hours with continuous stirring.

-

After the initial reaction period, slowly add sodium hypochlorite solution (equivalent to 33.5kg of 100% available chlorine).

-

Maintain the temperature and continue stirring for an additional 3 hours.

-

Cool the mixture to room temperature.

-

The resulting solid product is collected by filtration.

-

Wash the filter cake with water until the pH of the filtrate is between 5 and 8.

-

Dry the bright yellow product to obtain this compound.

Applications

The primary application of this compound is as a chemical intermediate in the synthesis of azo derivatives, particularly for disperse dyes.[2][3] It has been used in the preparation of Disperse Violet 7 and 24.[2] It is also a known metabolite of the azo dye Disperse Blue 79.[13][14]

Safety and Handling

This compound is a hazardous chemical and requires careful handling.

Table 3: Hazard and Safety Information for this compound

| Hazard Information | Precautionary Measures | Source(s) |

| Hazard Class | 4.1 (Flammable Solid) | [6] |

| Risk Phrases | R11: Highly Flammable. R36/37/38: Irritating to eyes, respiratory system and skin. | [6] |

| Safety Phrases | S16: Keep away from sources of ignition. S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S37/39: Wear suitable gloves and eye/face protection. | [6] |

| Toxicity | LD50 (Oral, rat): 4100 mg/kg. May cause eye irritation. | [9] |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, NIOSH-approved respirator. | [4][9] |

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

-

Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing. Wash affected area with soap and water.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[6][9]

-

Ingestion: Do NOT induce vomiting. If conscious, give large amounts of water. Seek medical attention.

Experimental Protocols

This compound has been used as a model chemical in mutagenicity studies. A representative experimental workflow for such an assay is provided below.

Bioluminescent Salmonella Reverse Mutation Assay (Ames Test)

This compound has been evaluated in the bioluminescent Salmonella reverse mutation assay. The following is a generalized protocol for this type of test.

Caption: Generalized workflow for the Ames test.

Principle: The Ames test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it in their growth medium. The assay assesses the ability of a test chemical to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium (His+). An increase in the number of revertant colonies compared to a negative control indicates that the substance is mutagenic. For compounds that may become mutagenic after metabolism, a liver enzyme extract (S9 mix) is included.

Procedure Outline:

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a test tube, combine the test compound dilution, a culture of the appropriate Salmonella typhimurium tester strain (e.g., TA98 or TA100), and, if required, the S9 metabolic activation mix.

-

Add molten top agar to the test tube and gently mix.

-

Pour the mixture onto the surface of a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of visible revertant colonies on each plate.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive (mutagenic) result.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its primary use is in the dye industry, and its synthesis is a well-established process. Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. The information and protocols provided in this guide are intended to support the safe and effective use of this compound in research and development activities.

References

- 1. criver.com [criver.com]

- 2. Ames test - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN101838174B - Preparation method of bromo-nitroaniline dye stuff intermediate - Google Patents [patents.google.com]

- 5. microbiologyinfo.com [microbiologyinfo.com]

- 6. Bioluminescent Salmonella reverse mutation assay: a screen for detecting mutagenicity with high throughput attributes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RU2030391C1 - Method of synthesis of this compound - Google Patents [patents.google.com]

- 8. Preparation method of 6-bromo-2, 4-dinitroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 9. academic.oup.com [academic.oup.com]

- 10. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 11. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 12. CN104447357A - Method for preparing 2, 4-dinitro-6-bromoaniline through two stages of oxybromination - Google Patents [patents.google.com]

- 13. CN103787891A - Production technology of synthesizing 6-bromo-2,4-dinitroaniline - Google Patents [patents.google.com]

- 14. Inter-laboratory evaluation of the bioluminescent Salmonella reverse mutation assay using 10 model chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characteristics of 2-Bromo-4,6-dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,6-dinitroaniline, with the CAS number 1817-73-8, is an organic compound characterized by an aniline (B41778) moiety substituted with a bromine atom and two nitro groups.[1] It typically appears as a bright yellow to orange powder or crystalline solid.[1][2][3] This compound serves as a crucial intermediate in the synthesis of various chemicals, most notably monoazo dyes such as Disperse Blue 79.[1][2][4] Its electron-withdrawing nitro groups significantly influence its chemical reactivity and stability.[1] Due to the presence of both bromine and nitro functional groups, this compound may exhibit notable biological activity and requires careful handling due to potential toxicity.[1][5] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its known applications and biological relevance.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, application in synthesis, and for understanding its environmental and biological fate.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrN₃O₄ | [2][3] |

| Molecular Weight | 262.02 g/mol | [2][6] |

| Appearance | Bright yellow powder / Yellow needles | [2][3] |

| Melting Point | 148-154 °C (307-309 °F) | [2][3][7] |

| Boiling Point | Sublimes before reaching boiling point | [2] |

| Density | ~2.0 g/cm³ | [6][7] |

| Solubility | Insoluble in water (< 1 mg/mL at 21°C) | [2][8] |

| Soluble in hot acetic acid | [2][3] | |

| Very soluble in hot alcohol and acetone | [2][3] | |

| Slightly soluble in chloroform (B151607) and methanol | [3] | |

| pKa | -6.94 (Predicted) | [3] |

| LogP | 3.09 (Predicted) | [6] |

| Vapor Pressure | 1.24 x 10⁻⁶ mmHg at 25°C | [3] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. The following table summarizes the available spectral information.

| Technique | Availability / Reference |

| ¹H NMR | Data available.[2][9] |

| ¹³C NMR | Data available.[10] |

| Infrared (IR) Spectroscopy | Data available.[2] |

| UV-Vis Spectroscopy | Data available.[2] |

| Mass Spectrometry (MS) | GC-MS and LC-MS data available.[2] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the bromination of 2,4-dinitroaniline (B165453).

Method 1: Bromination in Aqueous Suspension

This is a common laboratory and industrial method for producing this compound.[2][3]

-

Reactants: 2,4-dinitroaniline, Bromine, Hydrochloric Acid, Water.

-

Procedure:

-

Suspend 2,4-dinitroaniline in water within a glass-lined reaction vessel.

-

Add hydrochloric acid and a small amount of chlorinated benzene, then stir the mixture for approximately one hour.

-

Introduce bromine at room temperature.

-

Heat the reaction mixture to 50-55°C and maintain this temperature for 6 hours.

-

Slowly add sodium hypochlorite (B82951) solution to the mixture and hold for an additional 3 hours to complete the reaction and consume excess bromine.

-

The product can then be isolated via filtration, washed, and dried.[3]

-

Method 2: Two-Stage Oxybromination

This method provides an alternative route using an oxidizing agent to facilitate the bromination.[11]

-

Reactants: 2,4-dinitroaniline, Hydrochloric Acid, Bromine, Chlorine, Hydrogen Peroxide.

-

Procedure:

-

Add 2,4-dinitroaniline to a 10-35% hydrochloric acid solution and mix until uniform.

-

Slowly add bromine to the mixture at a temperature of 35-65°C over 1-5 hours and continue stirring.

-

In the same reaction system, introduce chlorine gas at 45-55°C over approximately 1.5 hours.

-

Following the chlorination, add 25-30% hydrogen peroxide dropwise over 2-2.5 hours while maintaining the temperature.

-

After an additional hour of insulation, cool the mixture to 25°C.

-

Filter the resulting solid, wash with water until the pH is neutral (5-7), and dry to obtain the final product.[11]

-

Analytical Methods

The analysis of this compound and related compounds often employs standard chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): Coupled with a UV or Mass Spectrometry (MS) detector, HPLC is a primary method for the quantification and purity assessment of this compound and its metabolites in various matrices.[12]

-

Gas Chromatography (GC): GC, often equipped with an Electron Capture Detector (ECD) for sensitivity towards halogenated and nitroaromatic compounds, is also utilized for analysis.[12]

-

Mutagenicity Assays: this compound has been used as a model chemical in the bioluminescent Salmonella reverse mutation assay (Ames test) to evaluate its mutagenic potential.[4]

Applications and Biological Activity

Industrial Applications

The primary industrial use of this compound is as a chemical intermediate for the synthesis of monoazo dyes.[2] It is a key precursor for producing dyes like Disperse Blue 79, Disperse Violet 93, and others used extensively in the textile industry.[4][5]

Biological Activity and Toxicity

This compound is not only a synthetic precursor but also a metabolite of certain azo dyes. Toxicological studies have highlighted several biological effects:

-

Mutagenicity and Genotoxicity: It has shown mutagenic properties in bacterial reverse mutation assays.[5][6]

-

Reproductive and Endocrine Disruption: Multigenerational exposure studies in zebrafish have indicated that this compound can cause reproductive toxicity, potentially through disruption of the hypothalamus-pituitary-gland (HPG) axis.[5]

-

Acute Toxicity: In rats, the oral LD50 is 4100 mg/kg, with observed effects including somnolence and weight loss. It is also reported to be a mild eye irritant.[5][6]

Safety and Handling

Due to its hazardous properties, strict safety protocols must be followed when handling this compound.

-

Hazard Classification: It is classified as an irritant to the eyes, respiratory system, and skin.[3][13] It is also considered a combustible solid.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection (eyeshields).[13][14] In case of dust formation, use a NIOSH-approved respirator (e.g., N95).

-

Handling: Handle in a well-ventilated area. Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases.[13][14]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[13]

-

Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[13]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[13]

-

Ingestion: Clean mouth with water and seek medical attention.[13]

-

References

- 1. CAS 1817-73-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | 1817-73-8 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CAS#:1817-73-8 | Chemsrc [chemsrc.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. This compound(1817-73-8) 1H NMR spectrum [chemicalbook.com]

- 10. This compound(1817-73-8) 13C NMR [m.chemicalbook.com]

- 11. CN104447357A - Method for preparing 2, 4-dinitro-6-bromoaniline through two stages of oxybromination - Google Patents [patents.google.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

Synthesis of 2-Bromo-4,6-dinitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a common and effective synthesis route for 2-Bromo-4,6-dinitroaniline, a key intermediate in the production of various organic compounds, including azo dyes.[1][2][3] The primary method described is the direct bromination of 2,4-dinitroaniline (B165453).

Core Synthesis Pathway

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 2,4-dinitroaniline with bromine in an acidic medium. The strong deactivating effect of the two nitro groups directs the incoming bromo group to the ortho position relative to the amino group.

Figure 1: Reaction scheme for the synthesis of this compound.

Physicochemical Data

A summary of the key physical and chemical properties of the main reactant and the final product is provided below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2,4-Dinitroaniline | C₆H₅N₃O₄ | 183.12 | Yellow to orange crystalline solid | 182 - 188 |

| This compound | C₆H₄BrN₃O₄ | 262.02[1][2][4][5] | Bright yellow powder[1] | 153 - 154[6] |

Experimental Protocol

The following experimental protocol is a representative procedure based on established methods for the synthesis of this compound.[6][7]

Materials:

-

2,4-Dinitroaniline

-

Hydrochloric acid (10-35% w/w)

-

Bromine

-

Chlorine (gas)

-

Hydrogen peroxide (30% w/w)

-

Deionized water

Equipment:

-

Glass-lined reactor with overhead stirrer, dropping funnel, and temperature control

-

Filtration apparatus (e.g., Buchner funnel)

-

Drying oven

Procedure:

Step 1: Reaction Setup

-

In a glass-lined reactor, suspend 2,4-dinitroaniline in an aqueous solution of hydrochloric acid (10-35%). The typical molar ratio of 2,4-dinitroaniline to hydrochloric acid volume is approximately 0.5 mol to 350-750 mL.[6]

-

Stir the mixture to ensure a uniform suspension.

Step 2: Bromination

-

Heat the suspension to a temperature between 35-65°C.[6]

-

Slowly add bromine to the reaction mixture via a dropping funnel over a period of time, while maintaining the temperature.

-

After the addition is complete, continue to stir the reaction mixture for an additional 10-60 minutes.[6]

Step 3: Two-Stage Oxybromination (Optional Enhancement)

-

To improve reaction efficiency and bromine utilization, a two-stage oxidation can be performed. Maintain the reaction temperature at approximately 45-55°C.[6]

-

In the first stage, introduce chlorine gas into the reaction mixture over 1.5 hours, followed by a 30-minute insulation period.[6]

-

In the second stage, add 30% hydrogen peroxide dropwise over 2 hours, followed by a 1-hour insulation period.[6]

Step 4: Product Isolation and Purification

-

Cool the reaction mixture to room temperature (approximately 25°C).[6]

-

Filter the resulting solid product using a Buchner funnel.

-

Wash the solid with deionized water until the pH of the filtrate is between 5 and 7.[6]

-

Dry the purified this compound in a drying oven.

Process Workflow

The following diagram illustrates the logical flow of the synthesis process from starting materials to the final, purified product.

Figure 2: Workflow for the synthesis of this compound.

References

- 1. This compound | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1817-73-8: this compound | CymitQuimica [cymitquimica.com]

- 3. 6-bromo-2,4-dinitroaniline | 1817-73-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. scbt.com [scbt.com]

- 5. This compound - CAS:1817-73-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. CN104447357A - Method for preparing 2, 4-dinitro-6-bromoaniline through two stages of oxybromination - Google Patents [patents.google.com]

- 7. CN103787891A - Production technology of synthesizing 6-bromo-2,4-dinitroaniline - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Bromo-4,6-dinitroaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4,6-dinitroaniline (CAS No. 1817-73-8), a key intermediate in the synthesis of various dyes and a subject of interest in toxicological studies. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, drug development, and material science, offering detailed spectroscopic data (NMR, IR, and MS) and the experimental protocols for their acquisition.

Introduction

This compound is a yellow crystalline solid with the molecular formula C₆H₄BrN₃O₄. Accurate and comprehensive spectroscopic data is fundamental for its unambiguous identification, characterization, and quantification in various matrices. This guide presents a curated summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectroscopic Data

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |

| CDCl₃ | 9.116 | d | H-3 | J = 2.6 Hz |

| 8.600 | d | H-5 | J = 2.6 Hz | |

| 7.3 | br s | -NH₂ | ||

| Benzene-d₆ | 8.540 | d | H-5 | J = 2.63 Hz |

| 7.871 | d | H-3 | J = 2.63 Hz | |

| 5.93 | br s | -NH₂ |

Note: The assignments are based on the expected electronic environment of the aromatic protons.

¹³C NMR Spectroscopic Data

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) |

| ~1620 | Strong | N-H bending |

| ~1560 & ~1340 | Strong | NO₂ asymmetric and symmetric stretching |

| ~1300-1000 | Medium | C-N stretching |

| ~850-750 | Strong | C-H out-of-plane bending |

| ~600-500 | Medium | C-Br stretching |

Note: These are expected absorption ranges for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectral data for this compound obtained by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is presented below.

| m/z | Relative Intensity | Assignment |

| 263 | Moderate | [M+2]⁺ (presence of ⁸¹Br isotope) |

| 261 | High | [M]⁺ (Molecular ion, presence of ⁷⁹Br isotope)[1] |

| 169 | Moderate | [M-NO₂-NO]⁺ |

Note: The presence of isotopic peaks at m/z 261 and 263 in a roughly 1:1 ratio is characteristic of a compound containing one bromine atom.

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz NMR spectrometer. For ¹H NMR, the spectral width is set to cover the range of 0-10 ppm, and for ¹³C NMR, the range is typically 0-200 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane.

Instrumentation and Data Acquisition (GC-MS): The analysis is performed on a gas chromatograph coupled to a mass spectrometer (GC-MS). A small volume of the sample solution is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer. Electron ionization (EI) at 70 eV is typically used to generate the molecular ion and fragment ions, which are then analyzed by a mass analyzer (e.g., a quadrupole).

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

This diagram outlines the progression from sample preparation through the application of different spectroscopic techniques to the final data analysis and interpretation, providing a clear visual representation of the scientific process.

References

Solubility Profile of 2-Bromo-4,6-dinitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4,6-dinitroaniline in various organic solvents. This information is critical for its application in chemical synthesis, particularly as an intermediate for azo dyes, and for understanding its metabolic fate as a metabolite of the azo dye Disperse Blue 79.[1] This document compiles available qualitative and quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents visual representations of relevant pathways and workflows.

Core Concepts in Solubility

The solubility of an organic compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is influenced by factors such as the chemical structure of the solute and solvent, temperature, and pressure. For this compound, the presence of a bromine atom and two nitro groups on the aniline (B41778) backbone significantly influences its polarity and, consequently, its solubility in different organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, based on available information and the solubility of structurally similar compounds like 2,4-dinitroaniline (B165453), a general solubility profile can be established.

Table 1: Quantitative Solubility of this compound and Related Compounds

| Solvent | This compound | 2,4-dinitroaniline (mole fraction, 318.15 K) |

| Acetone | Very Soluble (hot)[2][3][4] | 0.133 |

| Ethanol | Very Soluble (hot)[2][3][4] | 0.019 |

| Methanol | Slightly Soluble (with sonication)[5] | 0.011 |

| Acetic Acid | Soluble (hot)[2][3][4] | Not Available |

| Chloroform | Slightly Soluble[5] | Not Available |

| Toluene | Not specified | 0.003 |

| Water | Less than 1 mg/mL at 70 °F (21 °C)[2] | Sparingly soluble |

Note: The data for 2,4-dinitroaniline is provided as a reference to indicate expected trends in solubility for a structurally similar molecule.

Experimental Protocols for Solubility Determination

Standardized methods are crucial for obtaining reliable and reproducible solubility data. The following protocols describe common techniques for determining the solubility of a solid organic compound like this compound in an organic solvent.

Gravimetric Method

This method involves the direct measurement of the mass of the dissolved solute in a saturated solution.

Protocol:

-

Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/L or mg/mL).

Spectrophotometric Method

This method is suitable for compounds that absorb light in the UV-Vis spectrum and relies on Beer-Lambert's law.

Protocol:

-

Standard Curve Generation: A series of standard solutions of this compound with known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Saturation and Equilibration: A saturated solution is prepared as described in the gravimetric method.

-

Sample Preparation: A sample of the clear, saturated supernatant is carefully diluted with the solvent to a concentration that falls within the linear range of the standard curve.

-

Absorbance Measurement: The absorbance of the diluted sample is measured at the λmax.

-

Concentration Determination: The concentration of the diluted sample is determined from the standard curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

Visualizing Key Processes

Metabolic Pathway of Disperse Blue 79

This compound is a known metabolite of the azo dye Disperse Blue 79. Understanding this metabolic pathway is crucial for toxicological assessments.

Caption: Metabolic conversion of Disperse Blue 79 to this compound.

Experimental Workflow for Solubility Determination

The general workflow for determining the solubility of this compound follows a structured approach from sample preparation to data analysis.

Caption: General workflow for the experimental determination of solubility.

References

Crystal Structure of 2-Bromo-4,6-dinitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Bromo-4,6-dinitroaniline (C₆H₄BrN₃O₄), a compound of interest in the synthesis of azo dyes.[1] The following sections detail the crystallographic data, experimental protocols for its structure determination, and a workflow diagram illustrating the process from synthesis to structural analysis.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2₁/n.[1][2] A summary of the key crystallographic data is presented in Table 1.

| Parameter | Value |

| Formula | C₆H₄BrN₃O₄ |

| Molecular Weight | 262.03 g/mol [2] |

| Crystal System | Monoclinic[2] |

| Space Group | P2₁/n[1][2] |

| Unit Cell Dimensions | a = 6.6955 (2) Åb = 7.7720 (2) Åc = 16.0608 (4) Åβ = 95.4182 (14)°[2] |

| Volume (V) | 832.03 (4) ų[2] |

| Z | 4[2] |

| Temperature (T) | 173 K[2] |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R[F² > 2σ(F²)]) | 0.033[2] |

| Weighted R-factor (wR(F²)) | 0.083[2] |

| Goodness-of-fit (S) | 1.06[2] |

Table 1: Crystallographic Data for this compound

The molecular structure features dihedral angles of 2.04 (3)° and 1.18 (4)° between the two nitro groups and the aniline (B41778) ring, respectively.[2] The crystal packing is stabilized by a network of intermolecular interactions, including N—H⋯O and C—H⋯O hydrogen bonds, as well as C—Br⋯π interactions.[2]

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental stages: synthesis and crystallization, and X-ray diffraction data collection and refinement.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the bromination of 2,4-dinitroaniline (B165453) suspended in water.[1] For the purpose of single-crystal X-ray analysis, the compound was dissolved in dichloromethane (B109758) (CH₂Cl₂). Single crystals suitable for diffraction were obtained through the slow evaporation of this solution.[2]

X-ray Diffraction Analysis

A suitable single crystal of this compound with dimensions of approximately 0.20 × 0.15 × 0.08 mm was selected for X-ray diffraction analysis.[2] The data was collected on a Bruker APEXII CCD diffractometer at a temperature of 173 K using Mo Kα radiation.[2]

A multi-scan absorption correction was applied to the collected data using SADABS.[2] The crystal structure was solved using the SHELXS97 program and refined using SHELXL2013.[2] All hydrogen atoms were positioned geometrically and refined using a riding model.[2]

Workflow and Logical Relationships

The following diagram illustrates the workflow from the synthesis of the compound to the final determination and analysis of its crystal structure.

Caption: Workflow for the determination of the crystal structure of this compound.

References

Thermal Stability of 2-Bromo-4,6-dinitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2-Bromo-4,6-dinitroaniline, a key intermediate in the synthesis of various organic compounds, including disperse dyes. Due to the limited availability of specific experimental thermal analysis data for this compound in publicly accessible literature, this guide synthesizes known physical properties with data from analogous nitroaromatic compounds to provide a robust framework for its thermal analysis. This document details standard experimental protocols for characterizing the thermal behavior of energetic materials, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Furthermore, a proposed thermal decomposition pathway for this compound is presented, visualized using Graphviz, to offer predictive insights into its degradation mechanism.

Introduction

This compound is a halogenated nitroaromatic compound. Its structure, featuring an amino group and two nitro groups on a benzene (B151609) ring, classifies it as an energetic material, necessitating a thorough understanding of its thermal stability. The thermal behavior of such compounds is a critical parameter influencing their safe handling, storage, transportation, and application. This guide aims to consolidate the available information and provide a foundational understanding of the thermal properties of this compound for professionals in research and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. The melting point is consistently reported in the range of 148-154 °C, and the compound is noted to sublime.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄BrN₃O₄ | [1][2][3] |

| Molecular Weight | 262.02 g/mol | [1][2][3] |

| Appearance | Yellow to orange powder/needles | [1][4] |

| Melting Point | 148 - 154 °C | [1][2][4][5][6][7] |

| Boiling Point | Sublimes | [3][7][8] |

| Solubility | Soluble in hot water, hot acetone, and hot acetic acid. | [1] |

Thermal Analysis Data (Representative)

Table 2: Representative Thermal Decomposition Data

| Parameter | Estimated Value | Analytical Technique | Notes |

| Onset Decomposition Temperature (T_onset) | 200 - 250 °C | DSC/TGA | Based on the behavior of similar nitroaromatic compounds. |

| Peak Decomposition Temperature (T_peak) | 250 - 300 °C | DSC | The temperature of maximum decomposition rate. |

| Mass Loss (Total) | 50 - 70% | TGA | Expected mass loss upon complete decomposition. |

| Decomposition Enthalpy (ΔH_d) | 1000 - 2000 J/g | DSC | Highly exothermic decomposition is anticipated. |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the thermal stability of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, onset decomposition temperature, peak decomposition temperature, and enthalpy of decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 1-2 mg of this compound into a hermetically sealed aluminum or gold-plated copper pan. An empty, sealed pan is used as a reference.

-

Instrumentation: Place the sample and reference pans into a calibrated DSC instrument.

-

Experimental Conditions:

-

Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).

-

Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).

-

-

Data Analysis: The resulting thermogram plots heat flow versus temperature.

-

The endothermic peak corresponds to the melting point.

-

The exothermic peak indicates decomposition. The onset temperature of this peak is a key indicator of thermal stability.

-

The area under the exothermic peak is integrated to determine the enthalpy of decomposition (ΔH_d).

-

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs and the total mass loss during decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a ceramic or platinum TGA pan.

-

Instrumentation: Place the sample pan onto the TGA balance.

-

Experimental Conditions:

-

Purge the TGA furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20 mL/min).

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and can help identify distinct decomposition steps.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of this compound.

Caption: Workflow for Thermal Analysis of this compound.

Proposed Thermal Decomposition Pathway

The thermal decomposition of nitroaromatic compounds is complex and can proceed through various radical and molecular pathways. Based on the literature for similar compounds, a plausible initial step in the decomposition of this compound involves the homolytic cleavage of the C-NO₂ bond, which is generally the weakest bond. Another possibility is the abstraction of a hydrogen atom from the amino group. The following diagram illustrates a simplified, proposed decomposition pathway.

Caption: Proposed Thermal Decomposition Pathway for this compound.

Conclusion

While specific experimental data on the thermal decomposition of this compound is limited, this guide provides a comprehensive framework for its analysis based on its known physicochemical properties and the behavior of analogous compounds. The provided experimental protocols offer a clear path for researchers to obtain precise thermal stability data. The proposed decomposition pathway serves as a theoretical starting point for more detailed mechanistic studies. Further experimental investigation is crucial to fully elucidate the thermal behavior of this compound and ensure its safe and effective use in various applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. iokinetic.com [iokinetic.com]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermal Analysis of Improvised Energetic Chemicals using Laser-Heating Calorimetry | NIST [nist.gov]

- 7. youtube.com [youtube.com]

- 8. 2,4-Dinitroaniline | 97-02-9 [chemicalbook.com]

An In-depth Technical Guide on the Historical Synthesis of 2-Bromo-4,6-dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical synthesis methods for 2-Bromo-4,6-dinitroaniline, a significant intermediate in the production of disperse dyes.[1][2] The document details key experimental protocols, presents quantitative data in a comparative format, and illustrates the synthetic pathways for enhanced comprehension.

Introduction

This compound, with the chemical formula C₆H₄BrN₃O₄, is a yellow needle-like crystalline solid.[1] It is soluble in hot water, hot acetone, and hot acetic acid.[1] Historically, its synthesis has been of interest primarily due to its role as a crucial intermediate for azo derivatives and disperse dyes, which are valued for their bright and stable colors.[1][3] The primary and most documented historical method for its preparation is the direct bromination of 2,4-dinitroaniline (B165453). Variations of this core method have been developed to improve yield and purity. A less common approach involves the ammonolysis of a substituted dibromodinitrobenzene intermediate.

Core Synthesis Methodologies

The historical synthesis of this compound has predominantly revolved around two main strategies:

-

Method A: Direct Bromination of 2,4-dinitroaniline

-

Method B: Ammonolysis of 1,2-dibromo-3,5-dinitrobenzene

This guide will delve into the specific experimental protocols for each of these methods.

Experimental Protocols

Method A: Direct Bromination of 2,4-dinitroaniline

This is the most conventional and widely cited method for the preparation of this compound. The fundamental reaction involves the electrophilic substitution of a bromine atom onto the 2-position of the 2,4-dinitroaniline ring. Several variations exist, primarily differing in the solvent system and the use of oxidizing agents to drive the reaction to completion.

Protocol A1: Bromination in an Aqueous Hydrochloric Acid Medium

This protocol describes a two-stage oxybromination process.

-

Step 1: Initial Bromination

-

To a suitable reactor, add 2,4-dinitroaniline to hydrochloric acid (10-35 wt%). The typical molar ratio of 2,4-dinitroaniline to the volume of hydrochloric acid is 0.5 mol to 350-750 mL.[1]

-

Stir the mixture to ensure uniform suspension.

-

While maintaining the temperature between 35-65 °C, slowly drip in bromine (Br₂). The molar ratio of bromine to 2,4-dinitroaniline should be in the range of (0.5-0.65):1.[1] The addition of bromine is typically carried out over 1-5 hours.[1]

-

After the complete addition of bromine, continue stirring the reaction mixture for 10-60 minutes.[1]

-

-

Step 2: Oxidation

-

Introduce an oxidizing agent to the reaction system. Common oxidizing agents include chlorine gas or hydrogen peroxide.[1]

-

If using chlorine, supply it to the reaction mixture and then maintain the temperature for a holding period of 10-50 minutes.[1]

-

If using hydrogen peroxide, drip it into the reaction mixture and maintain the temperature for a holding period of 10-60 minutes.[1]

-

The purpose of the oxidant is to react with any hydrogen bromide formed, regenerating bromine in situ and ensuring complete bromination.

-

-

Step 3: Product Isolation

-

After the reaction is complete, filter the reaction mixture.

-

Wash the collected solid with water to remove any residual acid and salts.

-

Dry the product to obtain this compound.[1]

-

Protocol A2: Bromination in an Aqueous Medium with Chlorobenzene (B131634)

This protocol utilizes a biphasic system with chlorobenzene and an oxidant.

-

Step 1: Reaction Setup

-

In a 3000L reactor, add 1500-2000L of water, 250-350kg of 2,4-dinitroaniline, 100-120kg of hydrochloric acid, and 2-4kg of chlorobenzene.[4]

-

-

Step 2: Bromination

-

Step 3: Oxidation and Work-up

-

After the isothermal reaction, add sodium hypochlorite (B82951) to the reaction mixture and hold for 3 hours.[4]

-

Then, add sodium sulfite (B76179) to eliminate any excess bromine.[4]

-

Filter the mixture to isolate the crude product.

-

Wash the product with water and dry to yield this compound.[4]

-

Method B: Synthesis from Bromobenzene (B47551) via Ammonolysis

This method offers an alternative pathway starting from more basic materials, involving simultaneous nitration and bromination followed by ammonolysis.

-

Step 1: Preparation of 1,2-dibromo-3,5-dinitrobenzene

-

To a nitrating mixture containing nitric acid and sulfuric acid, add bromobenzene over 1.5 hours while maintaining the temperature at 15-20 °C.[2]

-

Add additional sulfuric acid and nitric acid and heat the mixture to 60 °C for 2 hours with vigorous stirring.[2]

-

Further additions of sulfuric acid, nitric acid, and a brominating agent (such as ammonium (B1175870) bromide) are made, and the reaction is heated at 85 °C for 7 hours.[2]

-

The product, 1,2-dibromo-3,5-dinitrobenzene, is then isolated.

-

-

Step 2: Ammonolysis

-

The 1,2-dibromo-3,5-dinitrobenzene is subjected to ammonolysis in an aqueous-ammoniacal medium in the presence of a disperser to yield this compound.[2]

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters from the described historical synthesis methods.

| Parameter | Method A1 (Oxybromination) | Method A2 (Chlorobenzene) | Method B (from Bromobenzene) |

| Starting Material | 2,4-dinitroaniline | 2,4-dinitroaniline | Bromobenzene |

| Primary Reagents | Bromine, Hydrochloric Acid, Oxidant (Cl₂ or H₂O₂) | Bromine, Hydrochloric Acid, Chlorobenzene, NaOCl, Na₂SO₃ | Nitric Acid, Sulfuric Acid, Ammonium Bromide, Aqueous Ammonia |

| Reaction Temperature | 35-65 °C | 15-25 °C (bromination), 50-55 °C (reaction) | 15-20 °C, 60 °C, 85 °C (nitration/bromination) |

| Reaction Time | Variable (1-6 hours) | ~9 hours | >10 hours |

| Molar Ratios | Br₂:(2,4-DNA) = (0.5-0.65):1 | Not specified in molar terms | Not explicitly detailed for the entire process |

| Product Melting Point | 153-154 °C[1] | Not specified | Not specified |

| Product Appearance | Yellow needle-like crystals[1] | Not specified | Not specified |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthesis methods.

Caption: Synthetic routes to this compound.

Conclusion

The historical synthesis of this compound is primarily characterized by the electrophilic bromination of 2,4-dinitroaniline. Over time, refinements to this method, such as the use of co-solvents and oxidizing agents, have been introduced to improve reaction efficiency. An alternative, though less direct, route from bromobenzene highlights a different synthetic strategy. This guide provides a foundational understanding of these historical methods for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. CN104447357A - Method for preparing 2, 4-dinitro-6-bromoaniline through two stages of oxybromination - Google Patents [patents.google.com]

- 2. RU2030391C1 - Method of synthesis of this compound - Google Patents [patents.google.com]

- 3. This compound | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103787891A - Production technology of synthesizing 6-bromo-2,4-dinitroaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Bromo-4,6-dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic substitution reactions of 2-bromo-4,6-dinitroaniline. Due to the highly deactivated nature of this substrate, this document focuses on the theoretical principles governing its reactivity, the predicted regioselectivity of potential reactions, and the significant challenges encountered in attempting such transformations. While direct experimental data for further electrophilic substitution on this molecule is scarce in readily available literature, this guide offers insights into its chemical behavior based on established principles of organic chemistry.

Introduction to the Reactivity of this compound

This compound is an aromatic compound characterized by the presence of both strongly activating and strongly deactivating substituents on the benzene (B151609) ring.[1][2] The reactivity of the aromatic ring towards electrophilic attack is a result of the interplay of the electronic effects of the amino (-NH₂), bromo (-Br), and two nitro (-NO₂) groups.

The amino group is a powerful activating group that donates electron density to the ring through resonance, making it more nucleophilic.[3] Conversely, the two nitro groups are potent deactivating groups, withdrawing significant electron density from the ring through both resonance and inductive effects.[1][4] The bromo group is also deactivating due to its inductive effect, although it can donate some electron density through resonance.[4] The cumulative effect of two strong nitro groups and a deactivating bromo group overwhelmingly counteracts the activating effect of the amino group, rendering the benzene ring extremely electron-deficient and thus, highly unreactive towards electrophilic substitution.[5]

Analysis of Directing Effects and Predicted Regioselectivity

The regioselectivity of electrophilic aromatic substitution is determined by the directing effects of the substituents already present on the ring. In this compound, these effects are in competition:

-

Amino (-NH₂) group: A strong ortho, para-director.[3]

-

Bromo (-Br) group: A deactivating ortho, para-director.[4]

-

Nitro (-NO₂) groups: Strong meta-directors.[1]

The most powerful activating group typically dictates the position of substitution.[6] In this case, the amino group is the strongest activator. Therefore, any potential electrophilic attack would be directed to the positions ortho and para to the amino group. The para position is already occupied by a nitro group. The two ortho positions are C3 and C5.

-

Position C3: This position is ortho to the amino group and meta to the 4-nitro and 6-nitro groups.

-

Position C5: This position is ortho to the amino group, meta to the 2-bromo group, and ortho to the 4-nitro group and para to the 6-nitro group.

Considering the strong ortho, para-directing influence of the amino group, the most likely, albeit highly unfavored, position for electrophilic attack is the C3 position . Substitution at C5 would be sterically hindered by the adjacent bromo group and electronically disfavored by being ortho and para to the deactivating nitro groups.

Quantitative Data on Electrophilic Substitution Reactions

Extensive literature searches did not yield specific quantitative data (e.g., reaction conditions, yields) for the nitration, halogenation, sulfonation, or Friedel-Crafts reactions of this compound. This absence of data is a strong indicator of the molecule's extreme lack of reactivity towards electrophiles. The synthesis of this compound is typically achieved through the bromination of 2,4-dinitroaniline, a process that is itself challenging due to the deactivated nature of the starting material.[7][8]

| Reaction Type | Electrophile | Catalyst | Reaction Conditions | Yield (%) | Reference |

| Nitration | NO₂⁺ | H₂SO₄ | No data available | N/A | N/A |

| Halogenation | Br⁺ / Cl⁺ | Lewis Acid | No data available | N/A | N/A |

| Sulfonation | SO₃ | H₂SO₄ | No data available | N/A | N/A |

| Friedel-Crafts Alkylation | R⁺ | Lewis Acid | Not expected to proceed | N/A | N/A |

| Friedel-Crafts Acylation | RCO⁺ | Lewis Acid | Not expected to proceed | N/A | N/A |

Hypothetical Reaction Mechanisms and Challenges

While unlikely to proceed under standard conditions, it is instructive to visualize the hypothetical mechanism for an electrophilic attack on this compound. The high-energy, destabilized nature of the arenium ion intermediate illustrates the kinetic barrier to such reactions.

Challenges:

-

Extreme Deactivation: The synergistic electron-withdrawing effects of the two nitro groups and the bromo group significantly reduce the nucleophilicity of the aromatic ring.

-

Forcing Conditions: Any attempt to force a reaction would require extremely harsh conditions (e.g., high temperatures, strong superacids), which could lead to decomposition of the starting material or unwanted side reactions.

-

Friedel-Crafts Limitations: Friedel-Crafts reactions are particularly sensitive to deactivating groups and do not proceed on strongly deactivated rings.[9]

Alternative Reactivity: The Sandmeyer Reaction

Given the inertness of the aromatic ring to electrophilic substitution, a more viable pathway for functionalization involves reactions of the amino group. The Sandmeyer reaction provides a method to replace the amino group with a variety of substituents via a diazonium salt intermediate.[10][11] This represents a powerful alternative for modifying the this compound scaffold.

Experimental Protocols

As no specific protocols for electrophilic substitution on this compound were found, a general protocol for the bromination of a related, less deactivated substrate, 4-nitroaniline (B120555), is provided for illustrative purposes.[12][13] Attempting a similar reaction with this compound would likely require significantly more forcing conditions and may not be successful.

Illustrative Protocol: Bromination of 4-Nitroaniline to 2,6-Dibromo-4-nitroaniline (B165464) [12][13]

-

Dissolution: Dissolve 4-nitroaniline in a suitable solvent such as dichloromethane (B109758) or an aqueous acidic medium.

-

Addition of Brominating Agent: Slowly add a brominating reagent (e.g., elemental bromine or a bromide/bromate mixture) to the stirred solution at a controlled temperature (e.g., 28 °C).

-

Reaction Monitoring: Continue stirring for a specified period (e.g., 45-60 minutes) and monitor the reaction progress by a suitable technique like TLC.

-

Work-up: Upon completion, separate the organic layer. Wash the organic layer successively with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, followed by a brine wash.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent.

Note: Adapting this protocol for this compound would necessitate a significant increase in reaction temperature and time, and potentially the use of a stronger Lewis acid catalyst. However, the success of such a reaction is not guaranteed, and decomposition is a likely outcome.

Conclusion

This compound is an aromatic compound that is exceptionally unreactive towards electrophilic substitution. The powerful electron-withdrawing nature of the two nitro groups and the bromo substituent creates a highly electron-deficient aromatic ring. While the amino group is a strong activator and directs ortho and para, its influence is insufficient to overcome the deactivating effects of the other substituents. Consequently, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are not readily achieved. For chemical modification of this scaffold, researchers should consider alternative strategies that target the amino group, such as the Sandmeyer reaction, which offers a viable route to a range of functionalized derivatives.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. CAS 1817-73-8: this compound | CymitQuimica [cymitquimica.com]

- 3. byjus.com [byjus.com]

- 4. benchchem.com [benchchem.com]

- 5. Aromatic Reactivity [www2.chemistry.msu.edu]

- 6. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 7. This compound | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. youtube.com [youtube.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. 2,6-Dibromo-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 13. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Reactivity of the Amine Group in 2-Bromo-4,6-dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,6-dinitroaniline is a highly substituted aromatic amine of significant interest in organic synthesis and medicinal chemistry. Its chemical behavior is dominated by the interplay of the amine functional group and the strong electron-withdrawing effects of the two nitro groups and the bromine atom. This guide provides a comprehensive overview of the chemical reactivity of the amine group in this compound, offering insights into its basicity, nucleophilicity, and key transformations. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing detailed experimental protocols, quantitative data, and a mechanistic understanding of the compound's reactivity.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄BrN₃O₄ | [1] |

| Molecular Weight | 262.02 g/mol | [1] |

| Appearance | Bright yellow powder or yellow needles.[1] | [1] |

| Melting Point | 151-154 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents. | [1] |

| pKa (predicted) | Due to the strong electron-withdrawing nature of the two nitro groups and the bromine atom, the pKa of the anilinium ion is expected to be very low, likely below 0. | |

| ¹H NMR (CDCl₃, 89.56 MHz) | δ 9.116 (d, 1H), 8.600 (d, 1H), 7.3 (br s, 2H, NH₂) | |

| Mass Spectrum (GC-MS) | Major peaks at m/z 261, 263 corresponding to the molecular ions [M]+ and [M+2]+, confirming the presence of bromine. |